molecular formula C26H36O4 B14565634 4-(Decyloxy)phenyl 4-propoxybenzoate CAS No. 61313-95-9

4-(Decyloxy)phenyl 4-propoxybenzoate

Cat. No.: B14565634
CAS No.: 61313-95-9
M. Wt: 412.6 g/mol
InChI Key: JBYGEKIFRRWFCR-UHFFFAOYSA-N
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Description

4-(Decyloxy)phenyl 4-propoxybenzoate is an organic compound with the molecular formula C23H32O3 It is a type of ester formed from the reaction between 4-(decyloxy)phenol and 4-propoxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)phenyl 4-propoxybenzoate typically involves the esterification reaction between 4-(decyloxy)phenol and 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-(decyloxy)phenol and 4-propoxybenzoic acid.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium

    Substitution: Nucleophiles like halides, amines, under mild to moderate temperatures

Major Products Formed

    Hydrolysis: 4-(Decyloxy)phenol and 4-propoxybenzoic acid

    Oxidation: Corresponding carboxylic acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Decyloxy)phenyl 4-propoxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The ester bond in the compound can undergo hydrolysis, releasing the active phenol and benzoic acid derivatives. These derivatives can interact with various biological pathways, potentially inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)benzoic acid
  • 4-(Propoxy)benzoic acid
  • 4-(Decyloxy)phenol
  • 4-(Propoxy)phenol

Comparison

4-(Decyloxy)phenyl 4-propoxybenzoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The presence of both decyloxy and propoxy groups enhances its solubility and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

61313-95-9

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

(4-decoxyphenyl) 4-propoxybenzoate

InChI

InChI=1S/C26H36O4/c1-3-5-6-7-8-9-10-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-4-2/h12-19H,3-11,20-21H2,1-2H3

InChI Key

JBYGEKIFRRWFCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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